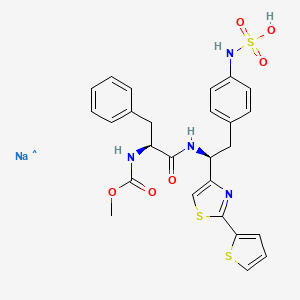
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine is a synthetic peptide with the chemical formula C43H67N13O15 and a molecular weight of 1006.07 g/mol This compound is composed of eight amino acids: aspartic acid, proline, glutamine, tyrosine, isoleucine, glutamine, serine, and arginine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols .
Wissenschaftliche Forschungsanwendungen
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, triggering intracellular signaling cascades. These pathways may include the MEK-ERK signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-lysine
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-histidine
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-threonine
Uniqueness
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and biological activities. Its ability to interact with specific receptors and modulate signaling pathways sets it apart from other similar peptides .
Eigenschaften
Molekularformel |
C43H67N13O15 |
|---|---|
Molekulargewicht |
1006.1 g/mol |
IUPAC-Name |
2-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[1-(2-amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H67N13O15/c1-3-21(2)34(40(68)51-26(13-15-32(46)60)36(64)54-29(20-57)38(66)52-27(42(70)71)6-4-16-49-43(47)48)55-37(65)28(18-22-8-10-23(58)11-9-22)53-35(63)25(12-14-31(45)59)50-39(67)30-7-5-17-56(30)41(69)24(44)19-33(61)62/h8-11,21,24-30,34,57-58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,67)(H,51,68)(H,52,66)(H,53,63)(H,54,64)(H,55,65)(H,61,62)(H,70,71)(H4,47,48,49) |
InChI-Schlüssel |
BKTLFZFUMFKULQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate](/img/structure/B12294241.png)
![2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![6-[1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12294256.png)

![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)

